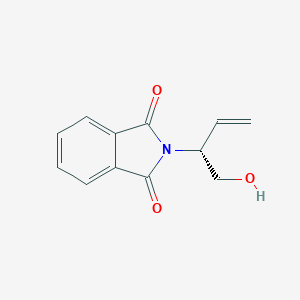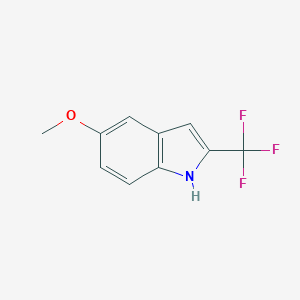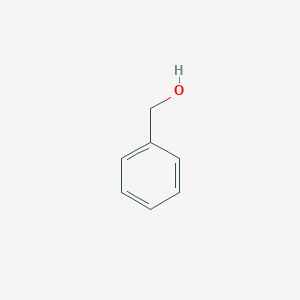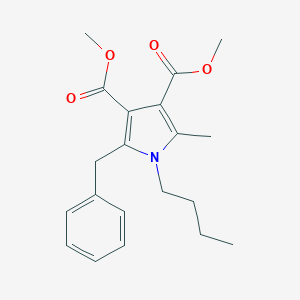
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester, also known as BMIPP, is a synthetic compound that has been widely used in scientific research applications. BMIPP is a member of the pyrrole family of compounds that exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism Of Action
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is believed to work by inhibiting the uptake of fatty acids by the heart, which can lead to an accumulation of fatty acids in the myocardium. This accumulation can lead to impaired cardiac function and ultimately, heart failure. By inhibiting fatty acid uptake, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester can help to prevent this accumulation and improve cardiac function.
Biochemical And Physiological Effects
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been shown to have a range of biochemical and physiological effects, including improved myocardial perfusion, reduced oxidative stress, and improved cardiac function. Additionally, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been shown to have anti-inflammatory and anti-cancer properties, although more research is needed to fully understand these effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is its selective accumulation in the myocardium, making it a useful tool for imaging myocardial ischemia and infarction. Additionally, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has a relatively long half-life, allowing for more prolonged imaging studies. However, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has some limitations, including its relatively low sensitivity and specificity for detecting myocardial ischemia and infarction.
Future Directions
There are several potential future directions for research involving 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester. One area of interest is the development of more sensitive and specific imaging agents for the diagnosis of cardiovascular diseases. Additionally, researchers are exploring the potential use of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester and other pyrrole compounds in the treatment of cancer and other diseases. Finally, there is ongoing research into the mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester and its effects on other physiological systems, which may lead to the development of new therapeutic agents.
Synthesis Methods
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester can be synthesized through a multistep process involving the reaction of 1,2-dibromobutane with 2-methyl-5-phenylmethylpyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester.
Scientific Research Applications
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been extensively studied for its potential use in the diagnosis and treatment of cardiovascular diseases. Specifically, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been shown to selectively accumulate in the myocardium, making it a useful tool for imaging myocardial ischemia and infarction.
properties
CAS RN |
162151-92-0 |
|---|---|
Product Name |
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester |
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
dimethyl 2-benzyl-1-butyl-5-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C20H25NO4/c1-5-6-12-21-14(2)17(19(22)24-3)18(20(23)25-4)16(21)13-15-10-8-7-9-11-15/h7-11H,5-6,12-13H2,1-4H3 |
InChI Key |
MSUBZYFZHDXGDW-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CCCCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
Other CAS RN |
162151-92-0 |
synonyms |
dimethyl 2-benzyl-1-butyl-5-methyl-pyrrole-3,4-dicarboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)
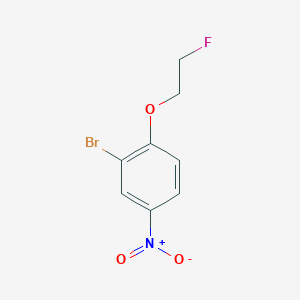
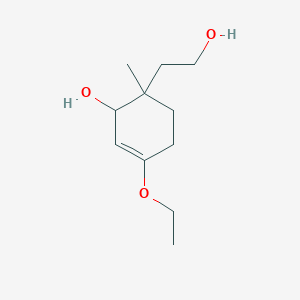
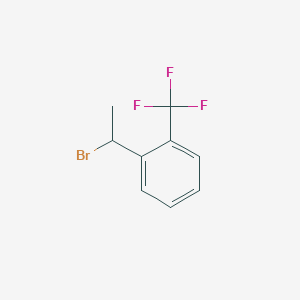
![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)
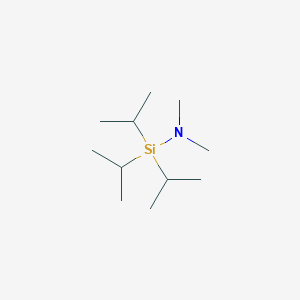
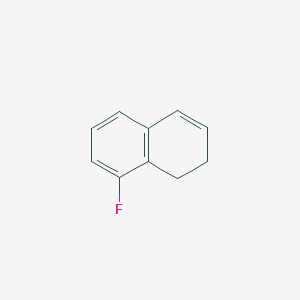
![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)
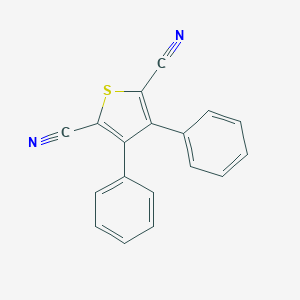
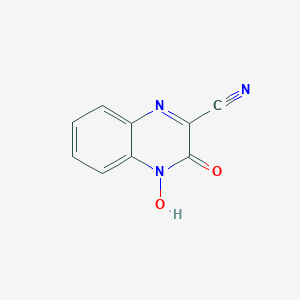
![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)
